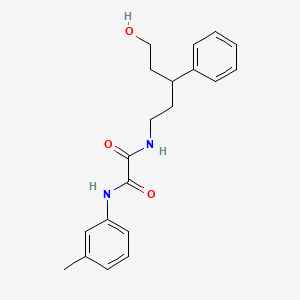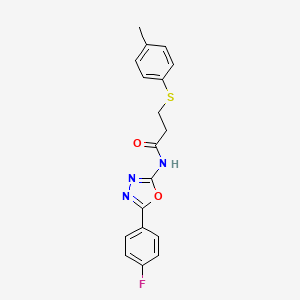![molecular formula C13H12N2O B2508807 2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile CAS No. 267900-10-7](/img/structure/B2508807.png)
2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of propanedinitrile with a methoxy and dimethylphenyl group attached. Propanedinitrile is a nitrile compound, which are typically used in organic synthesis due to their reactivity .
Molecular Structure Analysis
The molecular structure of a similar compound, 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, consists of asymmetric units of C16H20N2O in orthorhombic crystal systems .Applications De Recherche Scientifique
Polymer Synthesis and Characterization :
- A study conducted by Wei, Challa, and Reedijk (1991) detailed the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A, highlighting the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) type telechelics, which are relevant in the context of polymers and materials science (Wei, Challa, & Reedijk, 1991).
Natural Compound Synthesis :
- Research by Morais, Fo, and Fraiz (1989) involved the synthesis of natural 1,3-diarylpropanes, which are structurally related to the compound . This study provides insights into the synthesis methods and structural analysis of related compounds (Morais, Fo, & Fraiz, 1989).
Structural and Chemical Properties Analysis :
- Karlsen, Kolsaker, Romming, and Uggerud (2002) explored the structural properties of N,N-dialkylaminobenzamides and analogously substituted 2-(phenylmethylene)propanedinitriles. Their work provides valuable information on the physical and chemical properties of compounds similar to 2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile (Karlsen et al., 2002).
Application in Organic Synthesis and Biochemistry :
- Zabadal, Pelliccioli, Klán, and Wirz (2001) discussed the use of 2,5-dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids. This research is relevant for applications in organic synthesis and biochemistry, specifically in the development of "caged compounds" (Zabadal et al., 2001).
Electrochemical and Spectroscopic Properties :
- Sarma, Kataky, and Baruah (2007) studied the spectroscopic and electrochemical properties of related diaryl quinone methides. Their findings are crucial for understanding the electrochemical behavior and potential applications of similar compounds in various scientific fields (Sarma, Kataky, & Baruah, 2007).
Crystallography and Molecular Structure Analysis :
- Jasinski, Butcher, Mayekar, Narayana, and Yathirajan (2007) conducted a study on a molecule structurally related to the compound , providing detailed information on its crystal structure and molecular interactions (Jasinski et al., 2007).
Application in OLED Materials :
- Percino et al. (2019) synthesized a compound related to 2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile, demonstrating its use in organic light-emitting diodes (OLEDs), highlighting potential applications in electronic and display technologies (Percino et al., 2019).
Propriétés
IUPAC Name |
2-[(4-methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9-5-13(16-3)10(2)4-12(9)6-11(7-14)8-15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIXICUTBVAFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2508725.png)
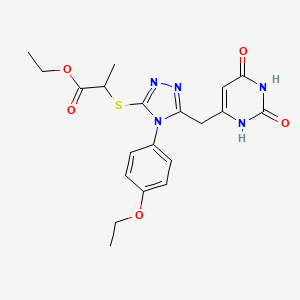
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)
![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2508729.png)

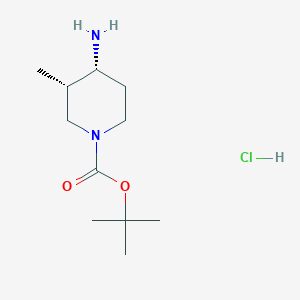
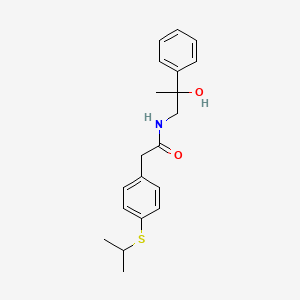
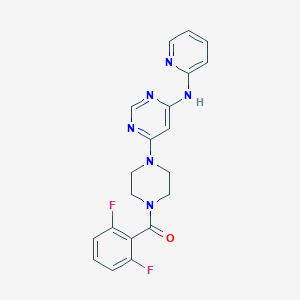
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)
![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)
![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)
